1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-glucopyranose
Overview
Description
1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-glucopyranose is a synthetic organic compound with the molecular formula C27H28O5 and a molecular weight of 432.51 g/mol . This compound is a derivative of D-glucose and is characterized by the presence of three benzyl groups attached to the glucose molecule. It is commonly used as a synthon in organic synthesis, particularly in the preparation of structurally diverse, bioactive compounds and modified sugars .
Mechanism of Action
Target of Action
It is known that this compound is a useful synthon for the preparation of structurally diverse, bioactive compounds and modified sugars .
Mode of Action
The mode of action of 1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-glucopyranose involves its use as a synthon in chemical reactions. For instance, it can react with trimethylsilylated benzenethiol and cyclohexanethiol in the presence of zinc iodide or trimethylsilyl triflate, giving the corresponding thioglycosides .
Biochemical Pathways
It is known that the compound can be used to prepare a variety of bioactive compounds and modified sugars, suggesting that it may indirectly influence multiple biochemical pathways .
Result of Action
Its use as a synthon in the preparation of various bioactive compounds suggests that its effects would largely depend on the specific compounds it is used to synthesize .
Action Environment
It is recommended to handle the compound in a well-ventilated place, avoid dust formation, and prevent fire caused by electrostatic discharge steam .
Preparation Methods
1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-glucopyranose can be synthesized through various synthetic routesThe reaction conditions typically involve the use of benzyl chloride and a base such as sodium hydride or potassium carbonate . The final step involves the formation of the anhydro bridge by treating the protected glucose derivative with an acid catalyst .
The key steps involve the protection of hydroxyl groups, benzylation, and the formation of the anhydro bridge .
Chemical Reactions Analysis
1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield benzaldehyde derivatives, while reduction reactions yield benzyl alcohol derivatives .
Scientific Research Applications
1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-glucopyranose has several scientific research applications, including:
Comparison with Similar Compounds
1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-glucopyranose can be compared with other similar compounds, such as:
1,6-Anhydro-2,3,4-tri-O-benzyl-alpha-D-glucopyranose: This compound has a similar structure but differs in the configuration of the anomeric carbon.
1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-mannopyranose: This compound is a derivative of D-mannose and has similar chemical properties.
The uniqueness of this compound lies in its stability and versatility as a synthon in organic synthesis .
Properties
IUPAC Name |
(1R,2R,3S,4R,5R)-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O5/c1-4-10-20(11-5-1)16-28-24-23-19-31-27(32-23)26(30-18-22-14-8-3-9-15-22)25(24)29-17-21-12-6-2-7-13-21/h1-15,23-27H,16-19H2/t23-,24-,25+,26-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRSLTCFTYHIRT-IURCNINISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447047 | |
Record name | (1R,2R,3S,4R,5R)-2,3,4-Tris(benzyloxy)-6,8-dioxabicyclo[3.2.1]octane (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10548-46-6 | |
Record name | (1R,2R,3S,4R,5R)-2,3,4-Tris(benzyloxy)-6,8-dioxabicyclo[3.2.1]octane (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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